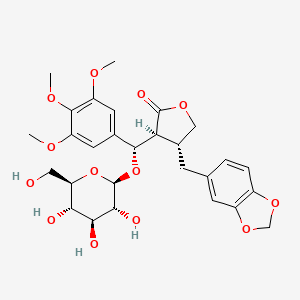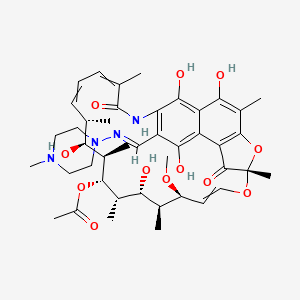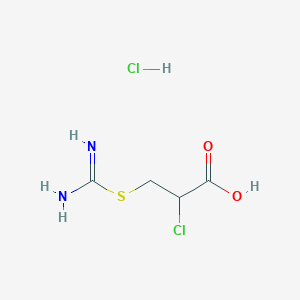
3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is a compound with the molecular formula C4H8Cl2N2O2S and a molecular weight of 219.09 g/mol. It is also known by its IUPAC name, 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic acid hydrochloride. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride typically involves the reaction of 2-chloropropanoic acid with thiourea under acidic conditions. The reaction proceeds as follows:
Starting Materials: 2-chloropropanoic acid and thiourea.
Reaction Conditions: The reaction is carried out in an acidic medium, usually hydrochloric acid, at a controlled temperature.
Procedure: The 2-chloropropanoic acid is dissolved in hydrochloric acid, and thiourea is added to the solution. The mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed to yield 2-chloropropanoic acid and thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation.
Hydrolysis Products: 2-chloropropanoic acid and thiourea derivatives are formed upon hydrolysis.
Scientific Research Applications
3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways by modifying enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
2-chloropropanoic acid: A simpler analog with similar reactivity but lacking the sulfur and carbamimidoyl groups.
Thiourea Derivatives: Compounds containing the thiourea moiety but with different substituents.
Uniqueness
3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
54598-78-6 |
|---|---|
Molecular Formula |
C4H8Cl2N2O2S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H |
InChI Key |
WHSGRJMDFWVKSS-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)Cl)SC(=N)N.Cl |
Canonical SMILES |
C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



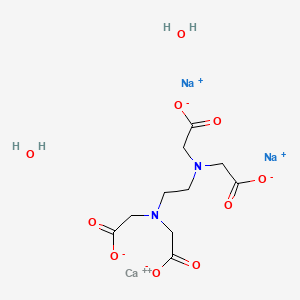
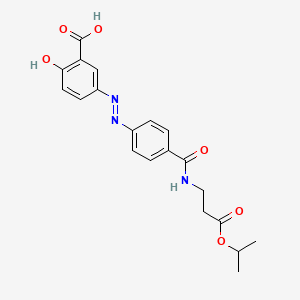
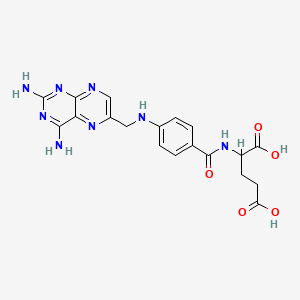
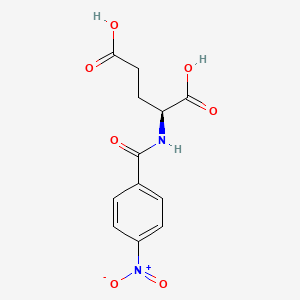
![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

